(R)-4-Nitro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Nitro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is a complex organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and a trifluoromethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Nitro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as methanesulfonyl chloride and triethylamine, and the reactions are carried out under an inert atmosphere at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Nitro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenol group can be oxidized to a quinone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydrogencarbonate, acetic acid, and anhydrous sodium sulfate. The reactions are typically carried out under controlled pH conditions and may require the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the phenol group results in a quinone derivative.
Wissenschaftliche Forschungsanwendungen
®-4-Nitro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-4-Nitro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The nitro group and phenol ring are key functional groups that participate in binding interactions with enzymes and receptors. The pyrrolidine ring enhances the compound’s stability and bioavailability, while the trifluoromethyl group increases its lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-N-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine
- 4,6-Dichloro-5-fluoropyrimidine
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
Uniqueness
®-4-Nitro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, sets it apart from other similar compounds, enhancing its stability and reactivity in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C11H11F3N2O3 |
---|---|
Molekulargewicht |
276.21 g/mol |
IUPAC-Name |
4-nitro-2-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)7-5-10(17)6(4-9(7)16(18)19)8-2-1-3-15-8/h4-5,8,15,17H,1-3H2/t8-/m1/s1 |
InChI-Schlüssel |
KKXSQHKJYFWGBW-MRVPVSSYSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2O)C(F)(F)F)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(NC1)C2=CC(=C(C=C2O)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.